D-Glucose-4,6-13C2

Description

Properties

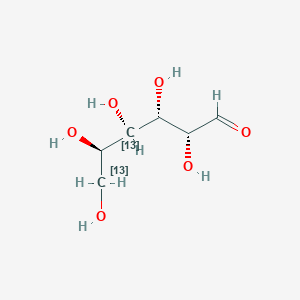

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,6-13C2)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,6+1 |

InChI Key |

GZCGUPFRVQAUEE-QMHINTMRSA-N |

Isomeric SMILES |

[13CH2]([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Conversion to Methyl Glucoside Intermediate

- Procedure: [3,4-^13C_2]-D-glucose is dissolved in dry methanol, and concentrated sulfuric acid is added as a catalyst.

- Conditions: The mixture is refluxed overnight to convert glucose into its methyl glucoside derivative.

- Rationale: This step stabilizes the glucose molecule and protects the anomeric carbon, facilitating subsequent isotopic labeling and deuteration steps without decomposition.

Deuteration and Isotopic Exchange Using Ru/C Catalyst

- Catalyst: Ruthenium on activated carbon (Ru/C) is used as a transition metal catalyst.

- Reaction Medium: The methyl glucoside is dissolved in deuterium oxide (D_2O).

- Conditions: The reaction is stirred under a hydrogen atmosphere at 80 °C.

- Outcome: This step introduces deuterium atoms selectively at certain positions (notably at C3), aiding in the preparation of deuterated and ^13C-labeled glucose derivatives.

- Iteration: The catalyst is filtered off and fresh catalyst is added repeatedly to increase the extent of deuteration, achieving over 95% deuteration after three cycles.

- Note: Prolonged treatment with Ru/C, hydrogen, and D_2O can lead to glucose decomposition; thus, controlled reaction times and intermediate isolation are critical.

Hydrolysis of Glycosidic Bond

- Procedure: The deuterated methyl glucoside is hydrolyzed by refluxing in 1 M hydrochloric acid (HCl) for several hours (~5 hours at ~100 °C).

- Purpose: This step regenerates the free glucose molecule from the methyl glucoside, yielding the final [2,3,4,6,6-^2H5, 3,4-^13C2]-D-glucose.

- Yield: The overall yield from [3,4-^13C_2]-D-glucose to the final product is approximately 75%.

Characterization and Purity Assessment

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the isotopic enrichment and the anomeric ratio (α and β forms) of the glucose product.

- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular mass consistent with the expected isotopically labeled glucose.

- Chromatography: Flash chromatography on silica gel with dichloromethane/methanol solvent gradients is used to purify the product.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose | Yield/Outcome |

|---|---|---|---|---|

| 1 | Methyl glucoside formation | [3,4-^13C2]-D-glucose, MeOH, H2SO_4, reflux overnight | Protect anomeric carbon | Quantitative conversion |

| 2 | Deuteration | Ru/C catalyst, D2O, H2 atmosphere, 80 °C, repeated catalyst addition | Introduce deuterium atoms | >95% deuteration after 3 cycles |

| 3 | Hydrolysis | 1 M HCl, reflux ~100 °C, 5 hours | Regenerate free glucose | ~75% overall yield |

| 4 | Purification | Flash chromatography (DCM/MeOH) | Remove impurities | Pure isotopically labeled glucose |

Additional Notes from Research

- The Ru/C catalytic method was preferred over Raney Nickel due to shorter reaction times and fewer side products.

- The methyl glucoside intermediate is essential to prevent glucose decomposition during catalytic deuteration.

- The final product is a mixture of α and β anomers, typically 35% α and 65% β, as confirmed by NMR.

- The isotopic labeling at carbons 4 and 6 with ^13C is preserved throughout the synthesis.

- The preparation method has been validated in multiple studies focusing on metabolic tracing and hyperpolarized ^13C-MRS applications.

Chemical Reactions Analysis

Types of Reactions

D-Glucose-4,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used to oxidize this compound, resulting in the formation of gluconic acid or glucaric acid.

Reduction: Reducing agents like sodium borohydride can reduce this compound to form sorbitol.

Substitution: Substitution reactions can involve reagents like acetic anhydride to form glucose derivatives such as glucose pentaacetate.

Major Products

The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and various glucose derivatives. These products are valuable for further biochemical and industrial applications .

Scientific Research Applications

D-Glucose-4,6-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used as a tracer to study glucose metabolism and pathways in living organisms.

Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux.

Medical Research: Used in diagnostic tools for diseases like diabetes and metabolic disorders.

Industrial Applications: Employed in the production of labeled compounds for quality control and process optimization

Mechanism of Action

The mechanism of action of D-Glucose-4,6-13C2 involves its participation in metabolic pathways similar to regular D-glucose. It is transported into cells via glucose transporters and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. The labeled carbon atoms allow researchers to trace the metabolic fate of glucose and study the dynamics of glucose utilization in various tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Glucose-1,6-13C2

- Labeling Positions : Carbons 1 and 6.

- Applications : Widely used to study insulin resistance, carbohydrate metabolism, and neuronal-glial interactions.

- Key Findings: In brain metabolism studies, [1,6-13C2]glucose infusion revealed slower glutamate turnover in nerve terminals compared to bulk brain tissue, attributed to anesthetic effects on activity-dependent glucose utilization . Metabolic modeling using this isotopologue demonstrated distinct labeling patterns in glutamate-C4 and glutamine-C4, enabling quantification of neurotransmitter cycling rates (Vcyc) and TCA cycle fluxes (VTCA) .

- Advantages : High specificity for tracking early glycolysis and TCA cycle intermediates.

D-Glucose-5,6-13C2

- Labeling Positions : Carbons 5 and 6.

- Applications : Less commonly used but valuable for studying pentose phosphate pathway activity or gluconeogenesis.

- Key Findings: Limited data in the provided evidence, but positional labeling suggests utility in tracing carbon redistribution in pathways involving ribose-5-phosphate or fatty acid synthesis.

D-Glucose-13C6 (Uniformly Labeled)

- Labeling Positions : All six carbons.

- Applications : Comprehensive metabolic profiling, including glycogen synthesis and anabolic pathways.

- Key Findings: Uniform labeling provides a holistic view of glucose utilization but lacks positional specificity. For example, in studies of hepatic metabolism, it reveals total glucose oxidation but cannot isolate fluxes in specific pathway branches .

- Limitations : Higher cost and complexity in data interpretation due to overlapping isotopic signals.

D-Glucose-6-13C,6,6-d2

- Labeling Positions : Carbon 6 (13C) and two deuterium atoms at carbon 6.

- Applications : Specialized studies on isotopic dilution effects or enzyme kinetics involving hexokinase/glucokinase.

- Key Findings : Dual labeling at carbon 6 allows simultaneous tracking of glucose phosphorylation and downstream metabolic fates, though deuterium may introduce kinetic isotope effects .

Comparative Data Table

Research Implications and Limitations

- Positional Specificity : Labeling at carbons 1,6 vs. 4,6 dictates whether early or late glycolytic steps are emphasized. For instance, carbon 1 is lost early as CO2 during pyruvate dehydrogenase activity, while carbon 4 persists into TCA cycle intermediates .

- Technical Considerations :

- Sensitivity : this compound may require advanced NMR or mass spectrometry techniques to resolve 13C signals in crowded spectral regions (e.g., aliphatic vs. carboxyl carbons) .

- Modeling Complexity : Multi-compartment metabolic models are necessary to interpret labeling data, particularly in heterogeneous tissues like the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.